2-Ethyl-3'-iodobenzophenone
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Description
Scientific Research Applications
Ultraviolet Absorption and Spiroconjugation
- Research Insight : Compounds related to 2-Ethyl-3'-iodobenzophenone, such as ethylene acetal of 1,3-diphenylisoindenone, show properties of ultraviolet absorption due to spiroconjugation. This suggests potential applications in UV protection or optical materials.
- Reference : (Holland & Jones, 1970)
Organic Synthesis
- Research Insight : Derivatives of this compound are used in organic synthesis. For example, reactions with ethyl 4-chloro-3-oxobutanoate and various nucleophiles lead to the formation of quinoline and acridine derivatives.
- Reference : (Degtyarenko et al., 2007)
Synthesis of Highly Functionalized Compounds
- Research Insight : Ethyl 2-methyl-2,3-butadienoate, a compound similar to this compound, is used for synthesizing highly functionalized tetrahydropyridines, indicating its importance in creating complex organic molecules.
- Reference : (Zhu et al., 2003)
Synthesis of Isophthalic Acids and Esters
- Research Insight : The synthesis of isophthalic acids and esters, which are crucial in polymer and plastic industries, can involve derivatives of this compound.
- Reference : (Bodwell et al., 2003)
Synthesis of Metallomesogens
- Research Insight : The synthesis of metallomesogenic complexes, used in advanced materials like liquid crystals, can use compounds derived from this compound.
- Reference : (Kovganko & Kovganko, 2013)
Cycloadditions and Reactivity Studies
- Research Insight : this compound derivatives are studied for their reactivity in cycloadditions, contributing to the understanding of chemical reactivity and synthesis.
- Reference : (Huisgen et al., 2001)
Properties
IUPAC Name |
(2-ethylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCGEIAOZKRQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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